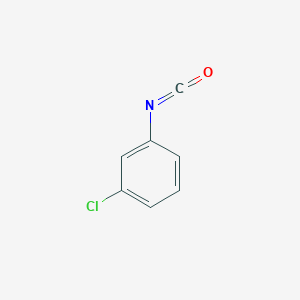

3-Chlorophenyl isocyanate

Description

Overview of Isocyanate Chemistry and Aromatic Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. wikipedia.orgdoxuchem.comosha.gov This group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. The carbon atom in the isocyanate group is electrophilic, making it susceptible to attack by various nucleophiles. crowdchem.net This high reactivity is central to their extensive use in chemical synthesis. doxuchem.com Common reactions of isocyanates include addition reactions with alcohols to form urethanes (carbamates), with amines to form ureas, and with water to form an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide. wikipedia.org

Isocyanates are broadly categorized into aliphatic and aromatic types, based on the nature of the organic substituent (R-group) attached to the nitrogen atom. pcimag.com Aromatic isocyanates, where the -NCO group is attached to an aromatic ring, are particularly significant in industrial and laboratory synthesis. gas-sensing.com The aromatic ring influences the reactivity of the isocyanate group, generally making them more reactive than their aliphatic counterparts due to electronic effects. pcimag.comgas-sensing.com This enhanced reactivity allows for faster reaction times, which is advantageous in many manufacturing processes. gas-sensing.com Prominent examples of widely used aromatic isocyanates include toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which are key monomers in the production of polyurethane polymers. crowdchem.netgas-sensing.com

The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines. wikipedia.orgcrowdchem.net This process involves reacting a primary amine (RNH₂) with phosgene (B1210022) (COCl₂) or a phosgene equivalent, which results in the formation of the isocyanate (RNCO) and hydrogen chloride. wikipedia.org Other methods include the Curtius, Lossen, and Schmidt rearrangements, which involve the thermal or photochemical decomposition of acyl azides, hydroxamic acid derivatives, or carboxylic acids, respectively, to yield an isocyanate intermediate. wikipedia.org

Significance of Halogenated Isocyanates in Organic Synthesis

Halogenated organic compounds are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. rsc.org When a halogen is incorporated into an isocyanate molecule, it creates a bifunctional reagent with unique reactivity.

Halogenated isocyanates, such as 3-Chlorophenyl isocyanate, combine the high reactivity of the isocyanate group with the synthetic versatility of the aryl halide. The chlorine atom on the aromatic ring is a valuable functional group for a variety of synthetic transformations. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This dual functionality allows for a modular approach to the synthesis of complex molecules. For instance, the isocyanate group can be reacted first to build a core structure, followed by a cross-coupling reaction at the chlorinated position to introduce further molecular diversity, or vice versa.

The electronic properties of the halogen atom also influence the reactivity of the isocyanate group. As an electron-withdrawing group, the chlorine atom on the phenyl ring increases the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards nucleophiles compared to non-halogenated phenyl isocyanate. This modification allows for tailored reactivity in the synthesis of specialized polymers and fine chemicals. google.com The presence of the chlorine atom is also integral to the properties of the final products, contributing to aspects like thermal stability, flame retardancy, or biological activity. For example, 3,4-Dichlorophenyl isocyanate is a key intermediate in the production of the antibacterial agent triclocarban. wikipedia.org

Research Trajectories and Interdisciplinary Relevance of this compound

This compound (m-Chlorophenyl isocyanate) is a versatile chemical intermediate that finds application across various fields of chemical research, primarily as a building block for more complex molecules. pmcisochem.frgeorganics.sk Its research applications stem from its bifunctional nature, possessing both a highly reactive isocyanate group and a synthetically adaptable chloro-substituted aromatic ring.

In medicinal chemistry and pharmaceutical development, this compound is utilized in the synthesis of novel bioactive compounds. The urethane (B1682113) and urea (B33335) linkages formed from its reactions are common motifs in drug candidates. For example, it has been used in the preparation of potential therapeutic agents like carbamoyloxyl derivatives. sigmaaldrich.com The chlorophenyl moiety is a common feature in many pharmaceuticals, and the ability to use this compound as a starting material allows for the efficient construction of libraries of potential drug molecules for screening.

In the field of agrochemicals, halogenated phenyl isocyanates are precursors to a range of pesticides and herbicides. nih.gov The urea derivatives formed by reacting isocyanates like this compound with various amines have shown potent herbicidal activity. The specific substitution pattern and the presence of the chlorine atom are often crucial for the biological efficacy and selectivity of these compounds.

Furthermore, this compound serves as a valuable reagent in general organic synthesis. It has been employed in reactions to create other isocyanates through trans-isocyanate reactions. For instance, heating this compound with various benzalimines results in the formation of new isocyanates, such as methyl isocyanate or allyl isocyanate, demonstrating its utility in synthetic methodology development. google.com This highlights its role not just as a precursor for specific products but also as a tool for exploring new chemical transformations.

Physico-chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2909-38-8 | sigmaaldrich.comfishersci.comnih.gov |

| Molecular Formula | C₇H₄ClNO | sigmaaldrich.comnih.govcymitquimica.com |

| Molecular Weight | 153.57 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comfishersci.com |

| Melting Point | -4 °C | sigmaaldrich.comfishersci.com |

| Boiling Point | 113-114 °C at 43 mmHg; 201 °C | sigmaaldrich.comfishersci.com |

| Density | 1.26 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.559 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | HHIRBXHEYVDUAM-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.comcymitquimica.com |

Synonyms for this compound

| Synonym | Reference(s) |

|---|---|

| m-Chlorophenyl isocyanate | pmcisochem.frfishersci.comcymitquimica.com |

| 1-Chloro-3-isocyanatobenzene | pmcisochem.frfishersci.comnih.gov |

| 3-Isocyanato chlorobenzene | sigmaaldrich.comsigmaaldrich.com |

| Isocyanic acid, m-chlorophenyl ester | pmcisochem.frnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIRBXHEYVDUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062702 | |

| Record name | m-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-38-8 | |

| Record name | 3-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, 1-CHLORO-3-ISOCYANATO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y54698FM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Chlorophenyl Isocyanate

Phosgene-Based Synthesis Routes

The reaction of amines with phosgene (B1210022) remains a cornerstone of industrial isocyanate production due to its efficiency, rapid reaction rates, and cost-effectiveness. nih.gov This methodology can be broadly categorized into liquid-phase and gas-phase techniques.

Liquid Phase Phosgenation Techniques

Liquid phase phosgenation is a widely used industrial method, particularly for aromatic isocyanates. nih.gov The process involves reacting the amine precursor with phosgene in an inert organic solvent.

In this approach, the amine precursor is first converted to its hydrochloride salt before reacting with a phosgenating agent. For instance, a method for preparing p-chloroaniline isocyanate involves synthesizing p-chloroaniline hydrochloride by reacting p-chloroaniline with hydrochloric acid in an organic solvent. google.com This intermediate salt is then reacted with a phosgenating agent like triphosgene (B27547) to yield the final isocyanate. google.com This method avoids the need to dry the intermediate, allowing it to be used directly in the subsequent step. google.com The primary advantage of this route is the potential for high reaction yields and a reduction in waste products. google.com

Table 1: Example of Salt Phosgenation for a Chloroaniline Isocyanate

| Parameter | Details |

| Starting Material | p-Chloroaniline |

| Intermediate | p-Chloroaniline Hydrochloride |

| Phosgenating Agent | Triphosgene |

| Process | 1. Synthesis of hydrochloride salt in an organic solvent. 2. Reaction of the salt with triphosgene in an organic solvent. |

| Key Advantage | The intermediate does not require drying before the next reaction step. google.com |

The direct phosgenation of amines is the most common industrial method for producing large-volume isocyanates like MDI and TDI. nih.gov This process involves reacting the primary amine, in this case, 3-chloroaniline (B41212), directly with phosgene in a liquid solvent. The reaction is typically carried out in an inert solvent, and a key challenge is to suppress secondary reactions that can lead to the formation of byproducts such as ureas and other polymeric materials. google.comnih.gov

The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com To achieve high yields of the desired isocyanate, a significant excess of phosgene is often used. google.com The reaction temperature is carefully controlled, generally between -25°C and +200°C, to optimize the reaction rate and minimize byproduct formation. google.com

Table 2: General Conditions for Direct Liquid Phase Phosgenation

| Parameter | Condition |

| Reactants | Primary Amine (e.g., 3-Chloroaniline), Phosgene |

| Solvent | Inert Organic Solvent (e.g., Toluene (B28343), o-dichlorobenzene) google.comnih.gov |

| Temperature | -25°C to 200°C google.com |

| Pressure | 1 to 10 bar google.com |

| Key Feature | Often requires a large excess of phosgene to maximize yield. google.com |

Gas Phase Phosgenation Approaches

Gas phase phosgenation involves the reaction of a vaporized amine with gaseous phosgene at high temperatures, typically between 200°C and 600°C. nih.gov This method offers advantages over liquid-phase processes, including reduced solvent usage and lower residence times. nih.gov Initially developed for aliphatic isocyanates, advancements in reactor technology have enabled its application for aromatic isocyanates like TDI. nih.gov A key challenge in the gas-phase process is the potential for the formation of solid deposits within the reactors due to side reactions from the evaporation of amines. nih.gov A thorough understanding of the fundamental reactions is crucial to mitigate these issues. nih.gov

Non-Phosgene Synthesis Strategies

The significant hazards associated with phosgene have spurred extensive research into alternative, "phosgene-free" synthetic routes for isocyanates. acs.orgionike.com These methods aim to replace phosgene with less toxic carbonyl sources and often involve novel catalytic systems. ionike.comresearchgate.net

Carbonylation Reactions of Nitro Compounds

A prominent non-phosgene strategy is the direct reductive carbonylation of nitroaromatic compounds. digitellinc.com This process synthesizes isocyanates by reacting a nitro compound, such as 3-chloronitrobenzene, with carbon monoxide in the presence of a catalyst. This approach is attractive as it bypasses both the amine formation step and the use of phosgene. acs.orgdigitellinc.com

The general industrial process for non-phosgene isocyanate production involves two main steps: the catalyzed synthesis of a carbamate (B1207046) from a nitro or amine compound and a carbonyl source like carbon monoxide, followed by the thermal decomposition of the carbamate to the isocyanate. acs.org The reductive carbonylation of nitroarenes has been a subject of intense study, though achieving high efficiency and understanding the complete reaction mechanism have been significant challenges. digitellinc.com Research focuses on developing effective catalysts, often based on precious metals, and optimizing reaction conditions to improve yields and selectivity towards the desired isocyanate product. researchgate.netdigitellinc.com

Table 3: Conceptual Steps for Non-Phosgene Synthesis via Carbonylation

| Step | Description | Starting Material Example |

| 1. Carbonylation | Catalytic reaction of a nitro compound with carbon monoxide (CO) to form a carbamate intermediate. | 3-Chloronitrobenzene wikipedia.orgnih.gov |

| 2. Thermal Decomposition | The carbamate intermediate is heated to yield the final isocyanate product. | N/A |

| Key Advantage | Eliminates the use of highly toxic phosgene and corrosive hydrogen chloride. nih.govacs.org |

Urea-Based Synthetic Pathways

Urea-based synthesis is recognized as a "zero emission" process for producing isocyanates. acs.org This pathway uses urea (B33335), alcohol, and an amine as the primary raw materials to first synthesize a carbamate, which subsequently decomposes to the isocyanate. acs.org The byproducts are solely alcohol and ammonia, both of which can be recycled as raw materials in the process. acs.org The thermal decomposition of substituted ureas, such as 1,3-diphenyl urea, has been shown to produce phenyl isocyanate and aniline (B41778) with high selectivity and yield at elevated temperatures. mdpi.com This principle can be applied to produce 3-chlorophenyl isocyanate from a suitably substituted urea.

Dimethyl Carbonate Methodologies

Dimethyl carbonate (DMC) has emerged as a crucial green reagent and a substitute for the highly toxic phosgene in isocyanate synthesis. researchgate.netmdpi.com The process involves two main steps: the methoxycarbonylation of an amine with DMC to produce a carbamate, followed by the thermal decomposition of the carbamate. researchgate.net

In the synthesis of this compound, 3-chloroaniline would be reacted with DMC. This reaction is often catalyzed by various substances, including Lewis acids like zinc acetate (B1210297) or zinc stearate, to produce a carbamate intermediate. researchgate.net For instance, studies on the synthesis of methyl N-phenyl carbamate (the precursor to phenyl isocyanate) from aniline and DMC have shown high conversion and selectivity using catalysts like lead (II) oxide or indium (III) oxide on a silica (B1680970) support. researchgate.net The subsequent thermal decomposition of the carbamate yields the target isocyanate. acs.orggoogle.com

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.org The reaction involves the thermal decomposition of the acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This method is valued for its tolerance of a wide variety of functional groups and complete retention of stereochemistry. nih.gov

To synthesize this compound using this method, 3-chlorobenzoic acid would first be converted to its corresponding acyl azide. This is typically achieved by reacting an activated form of the acid (like an acyl chloride) with an azide salt, such as sodium azide. organic-chemistry.org The isolated acyl azide is then heated, causing it to undergo rearrangement to this compound. nih.govpearson.com The process is considered a robust and green methodology, with applications in continuous-flow processes. nih.gov

Green Chemistry Innovations in Isocyanate Synthesis

The drive towards sustainable manufacturing has spurred significant innovation in isocyanate synthesis, focusing on reducing the use of hazardous substances and improving energy efficiency. rsc.orgsphinxsai.com

A primary focus of green chemistry in this field is the development of advanced catalysts. patsnap.com The goal is to replace traditional homogeneous catalysts, which are often difficult to recover and recycle, with heterogeneous catalysts. acs.orgpatsnap.com Innovations include the use of metal-organic frameworks (MOFs) and supported metal catalysts. patsnap.compatsnap.com These materials offer high surface area, tunable structures, and improved stability, leading to higher reaction rates and product yields. patsnap.com

For non-phosgene routes like DMC or carbamate pathways, optimizing catalysts is crucial for achieving high conversion and selectivity at lower temperatures, which reduces energy consumption. researchgate.netpatsnap.com Research also explores using carbon dioxide, a greenhouse gas, as a C1 building block for carbamate and subsequent isocyanate synthesis, contributing to carbon capture and utilization efforts. nih.govpatsnap.com These catalytic innovations are central to developing economically viable and environmentally benign processes for the production of this compound and other important isocyanates. rsc.org

Solvent-Free and Reduced Solvent Systems

The synthesis of isocyanates, including this compound, has traditionally relied on the use of solvents. However, there is a growing trend towards developing solvent-free and reduced solvent systems to enhance safety, reduce environmental impact, and improve process efficiency. While direct, solvent-free commercial synthesis of this compound from 3-chloroaniline is not widely documented in public literature, research into related processes indicates the feasibility of such approaches.

One area of development is in the synthesis of polymers derived from isocyanates. For instance, isocyanate- and solvent-free methods have been developed for producing polyurea elastomers, which traditionally use diisocyanates as a key monomer. rsc.org These methods explore alternative monomers to avoid the direct handling of highly reactive isocyanates in a solvent medium. rsc.org

Another advanced methodology involves the reaction of a monofunctional isocyanate with a substituted azomethine at elevated temperatures. google.com This process can be conducted in the presence of an inert, high-boiling point solvent, or potentially under solvent-free conditions where one of the reactants acts as the reaction medium. google.com For example, heating this compound with an appropriate substituted azomethine can yield a different isocyanate, demonstrating a trans-isocyanation reaction. google.com The reaction is typically carried out at high temperatures, ranging from approximately 160°C to 330°C, where the lower-boiling point isocyanate product is distilled off as it is formed. google.com This method represents a reduced solvent approach, as the bulk of the reaction mixture consists of the reactants themselves.

Reaction Mechanism and Optimization in this compound Synthesis

RNH₂ + COCl₂ → RNCO + 2 HCl wikipedia.org

Optimization of this process is critical to maximize yield and purity while minimizing hazardous byproducts.

Impact of Temperature and Stoichiometry on Reaction Efficiency

Temperature and the stoichiometry of reactants are crucial parameters that significantly influence the efficiency of this compound synthesis.

Temperature: The phosgenation reaction is highly temperature-dependent. Initial stages of the reaction are often conducted at low temperatures to control the exothermic reaction between the amine and phosgene. For instance, a general laboratory procedure involves adding the aniline solution to a solution of triphosgene (a safer substitute for phosgene gas) at temperatures as low as -35°C before slowly warming to room temperature. rsc.org In industrial settings, the reaction temperature is carefully controlled to prevent side reactions. Excessively high temperatures during distillation for purification can lead to the formation of polymeric byproducts and other impurities, such as dimers (uretdiones), trimers (isocyanurates), and carbodiimides, which reduces the final yield. google.com

Stoichiometry: The molar ratio of phosgene to amine is another critical factor. An excess of phosgene is generally used to ensure the complete conversion of the amine and the intermediate carbamoyl chloride to the desired isocyanate. google.com Insufficient phosgene can result in incomplete reactions, leaving unreacted amine which can then react with the newly formed isocyanate to produce substituted ureas, a significant impurity. Conversely, a large excess of phosgene requires more extensive purification steps to remove it from the final product. The ratio of reactants to catalysts or other agents, such as the base used to scavenge HCl, must also be precisely controlled. rsc.org

The following table summarizes the general effects of these parameters on the synthesis.

| Parameter | Effect on Reaction Efficiency |

| Temperature | Low initial temperatures control the exothermic reaction. High temperatures during synthesis or purification can cause the formation of dimers, trimers, and carbodiimides, reducing yield. rsc.orggoogle.com |

| Stoichiometry | An excess of phosgene is typically required to ensure complete conversion of the amine and prevent the formation of urea byproducts. google.com The precise ratio of reactants and catalysts is essential for maximizing yield. rsc.org |

Role of Impurities and Purification Techniques

The synthesis of this compound via phosgenation inevitably produces a crude product containing various impurities. google.com The nature and quantity of these impurities are influenced by the reaction conditions.

Common Impurities:

Residual Reactants and Solvents: Unreacted phosgene, hydrogen chloride (HCl), and the reaction solvent are common impurities that must be removed. google.comgoogle.com

Hydrolyzable Chlorides: These include the carbamoyl chloride intermediate if the reaction is incomplete.

Side-Reaction Byproducts: These are primarily formed through the reaction of the isocyanate product with itself or with starting materials. Key examples include:

Substituted Ureas: Formed from the reaction of this compound with unreacted 3-chloroaniline.

Dimers (Uretdiones): Formed from the cyclodimerization of two isocyanate molecules.

Trimers (Isocyanurates): Formed from the cyclotrimerization of three isocyanate molecules.

Carbodiimides: Formed via the decarboxylation of the isocyanate, particularly at high temperatures. google.comgoogle.com

Purification Techniques: Achieving high purity (>99%) requires a multi-step purification process.

Removal of Volatiles: The crude reaction mixture is first treated to remove dissolved HCl and excess phosgene. google.com

Solvent Distillation: The reaction solvent is then typically removed by distillation. google.com

Final Purification by Distillation: The remaining crude isocyanate is purified by distillation. Due to the thermal sensitivity of isocyanates, this is often performed under high vacuum to lower the boiling point and minimize thermal degradation and the formation of high-boiling polymeric residues. google.com Thin-film evaporators are frequently used for this final step as they allow for rapid distillation with a short residence time, which is crucial for preventing the formation of dimers and other oligomers that reduce yield. google.comgoogle.com

The table below outlines the major impurities and common methods for their removal.

| Impurity | Chemical Formula/Type | Removal Method |

| Hydrogen Chloride | HCl | Degassing/Stripping google.com |

| Phosgene | COCl₂ | Degassing/Stripping google.com |

| Reaction Solvent | e.g., Dichloromethane (DCM) | Distillation rsc.orggoogle.com |

| Uretdione (Dimer) | Dimer of Isocyanate | Minimized by low-temperature distillation (e.g., in a thin-film evaporator) google.comgoogle.com |

| Isocyanurate (Trimer) | Trimer of Isocyanate | Minimized by low-temperature distillation google.com |

| Carbodiimide | R-N=C=N-R' | Minimized by low-temperature distillation google.comgoogle.com |

Mechanistic Investigations of 3 Chlorophenyl Isocyanate Reactivity

Nucleophilic Addition Reactions of the Isocyanate Group

The most common reactions involving isocyanates are nucleophilic additions. youtube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the isocyanate group. This is typically followed by the transfer of a proton to the nitrogen atom, resulting in the formation of a stable addition product. The general mechanism involves the nucleophile adding to the carbon, which causes the pi electrons of the C=O bond to shift to the oxygen, forming an intermediate that is then protonated. youtube.com

The reaction between 3-chlorophenyl isocyanate and primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrically substituted ureas. commonorganicchemistry.com The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the corresponding N-(3-chlorophenyl)-N'-substituted urea (B33335). This reaction is typically exothermic and proceeds readily at room temperature without the need for a catalyst. commonorganicchemistry.com

The general reaction is as follows: Cl-C₆H₄-NCO + R₂NH → Cl-C₆H₄-NH-CO-NR₂

Table 1: Examples of Urea Formation from this compound This table illustrates the reaction of this compound with various amines to form substituted urea derivatives.

| Amine Reactant | Product |

| Aniline (B41778) | N-(3-chlorophenyl)-N'-phenylurea |

| Benzylamine | N-(3-chlorophenyl)-N'-benzylurea |

| Diethylamine | N-(3-chlorophenyl)-N',N'-diethylurea |

| Piperidine | 1-(3-chlorophenyl)-3-piperidin-1-ylurea |

The addition of alcohols to this compound results in the formation of urethanes, also known as carbamates. kuleuven.bewikipedia.org This reaction is of immense industrial importance as it forms the basis of polyurethane chemistry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

The kinetics and mechanism of urethane (B1682113) formation are significantly influenced by the concentration of the alcohol. kuleuven.be Studies on similar systems, such as the reaction of phenyl isocyanate with 1-propanol (B7761284), have shown that at higher concentrations, alcohols form hydrogen-bonded self-associates like dimers and trimers. nih.gov These alcohol clusters play a crucial role in the reaction mechanism. One alcohol molecule within the cluster acts as the nucleophile, while another facilitates proton transfer in the transition state. This multimolecular intervention leads to a lower activation energy compared to the reaction involving a single alcohol molecule. kuleuven.benih.gov Therefore, the reaction rate can show a higher-order dependence on the alcohol concentration. When the reaction is conducted with an excess of alcohol, the activation energy is observed to be lower than that of the stoichiometric reaction, supporting the theory of a self-catalytic pathway involving alcohol associates. nih.govresearchgate.net

Table 2: Kinetic Data for Phenyl Isocyanate and 1-Propanol Reaction (Model System) This table presents experimental activation energies for the reaction of phenyl isocyanate with 1-propanol under different molar ratios, illustrating the effect of reactant concentration on reaction kinetics. nih.govresearchgate.net

| Reactant Ratio (Isocyanate:Alcohol) | Condition | Activation Energy (Ea) |

| 1:1 | Stoichiometric | Higher than excess conditions |

| 1:20 | Alcohol Excess | Lower than stoichiometric |

| 20:1 | Isocyanate Excess | Lower than stoichiometric |

In the case of an isocyanate excess, a different mechanism has been proposed where a non-covalent isocyanate dimer reacts with the alcohol to form an allophanate (B1242929) intermediate, which then decomposes to the urethane and regenerates an isocyanate molecule. nih.gov This pathway also exhibits a lower activation barrier compared to the stoichiometric reaction. nih.govresearchgate.net

The reaction between this compound and alcohols can be significantly accelerated by catalysts. The most common catalysts are tertiary amines and organometallic compounds. nih.govpcimag.com

Tertiary Amines: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are believed to function by forming a hydrogen-bonded complex with the alcohol. mdpi.com This increases the nucleophilicity of the alcohol's oxygen atom, thereby accelerating its attack on the isocyanate. An alternative mechanism suggests the nucleophilic attack of the amine on the isocyanate, forming a reactive intermediate that is then readily attacked by the alcohol. semanticscholar.org

Organometallic Catalysts: Lewis acid catalysts, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective. pcimag.com The mechanism is thought to involve the formation of a complex between the tin catalyst and the isocyanate, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol. pcimag.com Other metal-based catalysts, such as those based on zirconium, may follow an "insertion mechanism" where the catalyst first associates with the polyol, activating the hydroxyl group. pcimag.com

Synergistic Effects: A significant synergistic effect is often observed when mixtures of tertiary amines and organotin catalysts are used. researchgate.net A kinetic study of the reaction between m-chlorophenyl isocyanate and n-butanol, catalyzed by tributyltin acetate (B1210297) and DABCO, suggested the formation of a donor-acceptor complex between the two catalysts. This complex then interacts with the reactants, leading to a catalytic effect greater than the sum of the individual catalysts. researchgate.net

Table 3: Catalytic Mechanisms in Urethane Formation This table summarizes the proposed mechanisms for different types of catalysts used in the reaction between an isocyanate and an alcohol.

| Catalyst Type | Proposed Mechanism |

| Tertiary Amines | Formation of a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity. mdpi.com |

| Organotin Compounds | Lewis acid catalysis; coordination with the isocyanate to increase the carbon's electrophilicity. pcimag.com |

| Catalyst Mixtures (e.g., Amine + Tin) | Formation of a synergistic donor-acceptor complex between the catalysts. researchgate.net |

This compound reacts with thiols (mercaptans) to produce thiocarbamates. The reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol acting as the nucleophile. The sulfur atom attacks the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen, yielding the corresponding S-substituted thiocarbamate. This reaction is often efficient and can be carried out under solvent-free and catalyst-free conditions. researchgate.net

The general reaction is as follows: Cl-C₆H₄-NCO + RSH → Cl-C₆H₄-NH-CO-SR

This reaction provides a straightforward route to thiocarbamates, which are valuable in organic synthesis and have applications in agriculture. nih.gov

Reactions with Alcohols: Urethane Formation Kinetics and Mechanisms

Cycloaddition Reactions

In addition to nucleophilic addition, the C=N double bond of the isocyanate group in this compound can participate in cycloaddition reactions. These reactions are important for the formation of various heterocyclic structures.

Dimerization and Trimerization: Isocyanates can undergo self-cycloaddition. Dimerization via a [2+2] cycloaddition leads to the formation of a four-membered uretdione ring. Trimerization is a more common process, especially in the presence of specific catalysts or at elevated temperatures, which yields a highly stable six-membered isocyanurate ring. researchgate.netresearchgate.net

[3+2] Cycloaddition: Isocyanates can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, they can react with nitrile oxides to form five-membered heterocyclic rings. nih.gov The rate of these reactions can be dependent on the electronic properties of the substituents on the aryl isocyanate.

Other Cycloadditions: this compound can react with other unsaturated systems. For instance, reactions with oxetanes can yield six-membered oxazin-2-ones. researchgate.net The electron-withdrawing nature of the 3-chlorophenyl group can influence the dienophilic or dipolarophilic character of the isocyanate, affecting its reactivity in these cycloaddition processes.

[2+2] Cycloadditions

The [2+2] cycloaddition is a characteristic reaction of isocyanates, leading to the formation of four-membered rings, typically β-lactams when reacted with alkenes. The mechanism of this reaction for aryl isocyanates can proceed through one of two primary pathways, depending on the electronic nature of the reacting partners. researchtrends.net

Concerted Pathway: This pathway is generally favored for reactions with electron-deficient alkenes. It involves a simultaneous formation of the two new sigma bonds through a concerted, pericyclic transition state.

Stepwise Pathway: For electron-rich alkenes, the reaction is more likely to proceed via a stepwise mechanism. researchtrends.net This pathway is initiated by a single electron transfer (SET) from the alkene to the isocyanate, forming a 1,4-diradical intermediate. This intermediate then undergoes ring closure to yield the final β-lactam product. The presence of a diradical intermediate has been suggested for the reactions of other isocyanates, such as p-toluenesulfonyl isocyanate, with certain alkenes. researchtrends.net

The formation of a pre-equilibrium charge transfer complex between the isocyanate and the alkene has also been evidenced by UV and kinetic studies for related isocyanates. researchtrends.net Mechanically induced retro [2+2] cycloaddition has also been demonstrated for related 1,2-diazetidinone structures to generate isocyanates. rsc.org

Other Cycloaddition Pathways

Beyond the well-known [2+2] cycloadditions, this compound can participate in other cycloaddition reactions, most notably [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, the isocyanate) to form a five-membered heterocyclic ring. wikipedia.org

The isocyanate can act as the dipolarophile, reacting with various 1,3-dipoles such as:

Nitriles Oxides: Reaction with a nitrile oxide would lead to the formation of a 1,2,4-oxadiazol-5-one ring system.

Azides: The reaction of aryl isocyanates with azides can lead to the formation of heterocyclic products. acs.org

Nitrones: Computational studies on the reaction between nitrones and isocyanates show that both the C=N and C=O bonds of the isocyanate can act as dipolarophiles, potentially yielding 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, respectively. acs.org The reaction mechanism can be either concerted or stepwise. acs.org

These reactions provide a versatile route to complex heterocyclic structures. organic-chemistry.orguchicago.eduyoutube.com Additionally, nickel-catalyzed [2+2+2] cycloaddition reactions involving two molecules of an isocyanate and one molecule of an allene (B1206475) have been reported, yielding dihydropyrimidine-2,4-diones. nih.gov

Dual Reactivity Profiles: Interplay of Isocyanate and Halogen Functionalities

The isocyanate group (-N=C=O) is a potent electrophile. The central carbon atom is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it extremely susceptible to nucleophilic attack. mdpi.comyoutube.com Consequently, it reacts readily with a wide range of nucleophiles, including alcohols, amines, and water. noaa.gov The reactivity order with common nucleophiles is generally primary amines > primary alcohols > secondary amines. researchgate.net

In contrast, the chlorine atom on the benzene (B151609) ring is part of an aryl halide system. Aryl halides are typically much less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the strength of the C(sp²)-Cl bond and electron repulsion from the pi-system of the ring. wikipedia.org While the isocyanate group is electron-withdrawing and can slightly activate the ring to nucleophilic attack, the conditions required for substitution of the chlorine (e.g., high temperatures, strong nucleophiles, or transition-metal catalysis) are generally much harsher than those needed for reaction at the isocyanate group.

Therefore, under most conditions, the reactivity of this compound is dominated by the isocyanate functionality. Nucleophiles will overwhelmingly attack the isocyanate carbon first. Reactions involving the chloro group would typically require the prior protection or conversion of the highly reactive isocyanate group.

Degradation Mechanisms of this compound and Related Compounds

The stability of this compound is compromised by environmental factors such as moisture and light, leading to its degradation through distinct chemical pathways.

Hydrolytic Degradation Pathways

In the presence of water, this compound undergoes hydrolysis. Research indicates that aryl isocyanates hydrolyze significantly faster than alkyl isocyanates. nih.govnih.gov The degradation process is a multi-step reaction:

Formation of Carbamic Acid: The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This addition reaction forms an unstable intermediate, 3-chlorophenylcarbamic acid.

Decarboxylation: The carbamic acid intermediate rapidly decomposes, eliminating carbon dioxide (CO₂) and yielding the corresponding primary amine, 3-chloroaniline (B41212). researchgate.net

Urea Formation: The newly formed 3-chloroaniline is a nucleophile and can react with another molecule of this compound. This reaction is very fast and leads to the formation of a stable, symmetric diaryl urea, N,N'-bis(3-chlorophenyl)urea. researchgate.net

This sequence of reactions is common for most isocyanates and represents their primary degradation pathway in aqueous environments.

| Stage | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Water | 3-Chlorophenylcarbamic Acid | Nucleophilic addition of water to the isocyanate group. |

| 2 | 3-Chlorophenylcarbamic Acid | 3-Chloroaniline + Carbon Dioxide | Spontaneous decarboxylation of the unstable carbamic acid. |

| 3 | 3-Chloroaniline + this compound | N,N'-bis(3-chlorophenyl)urea | Reaction between the amine product and a second isocyanate molecule. |

Photodecomposition Processes

Aryl isocyanates and materials derived from them, such as polyurethanes, are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. For this compound, several photodecomposition pathways are plausible:

Reaction with Hydroxyl Radicals: In the atmosphere, the primary degradation pathway for aromatic compounds is often reaction with photochemically-produced hydroxyl (•OH) radicals. researchgate.net For aromatic isocyanates, this reaction is predicted to be a significant chemical sink. The •OH radical can add to the aromatic ring or, to a lesser extent, attack the isocyanate group itself. researchgate.net

Photo-Fries Rearrangement and Cleavage: Studies on aromatic polyurethanes suggest that photolysis can induce reactions analogous to the photo-Fries rearrangement, as well as cleavage of the N-C bond in the urethane linkage. By analogy, direct photolysis of this compound could potentially lead to radical species via cleavage of the C-N bond between the ring and the isocyanate group.

Formation of Toxic Byproducts: It has been reported that the photodegradation of aromatic isocyanates can lead to the formation of toxic quinoid chromophores. researchgate.net

It is noteworthy that the isomeric 4-chlorophenyl isocyanate does not possess chromophores that absorb sunlight at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis but is degraded by hydroxyl radicals. A similar profile is expected for this compound.

Advanced Applications in Materials Science and Polymer Chemistry

Polyurethane Chemistry Utilizing 3-Chlorophenyl Isocyanate

Polyurethanes are a versatile class of polymers formed by the reaction of isocyanates with polyols. mdpi.com The structure of the isocyanate is a key determinant of the final properties of the polyurethane material. mdpi.com The inclusion of this compound in polyurethane synthesis allows for the fine-tuning of polymer characteristics.

The synthesis of polyurethanes involves the polyaddition reaction between a polyol and a polyisocyanate. google.com While typically difunctional or polyfunctional isocyanates are used to build the main polymer chain, monofunctional isocyanates like this compound can be employed as chain-terminating agents or to control the molecular weight of the polymer.

Furthermore, this compound can be chemically transformed into di- or poly-functional isocyanate monomers, which then serve as building blocks for novel polyurethane structures. The presence of the chlorine atom on the aromatic ring influences the reactivity of the isocyanate group, affecting polymerization kinetics. mdpi.com This allows for the synthesis of polyurethanes with tailored architectures and functionalities designed for specific high-performance applications.

Polyurethanes are extensively used in the formulation of high-performance coatings and adhesives due to their excellent durability, chemical resistance, flexibility, and strong adhesion to a wide array of substrates. henkel-adhesives.comexlibrisgroup.com The properties of these materials are directly linked to the chemical nature of their constituent isocyanates and polyols. mdpi.com

Incorporating this compound into polyurethane formulations can significantly enhance the performance of the resulting coatings and adhesives. The key contributions of the 3-chlorophenyl group are detailed in the table below.

| Property Enhancement | Contribution of 3-Chlorophenyl Group |

| Adhesion | The polarity introduced by the chlorine atom can improve adhesion to polar substrates. |

| Heat Resistance | The stability of the aromatic ring and the C-Cl bond can increase the thermal stability of the polymer. |

| Chemical Resistance | The electron-withdrawing nature of chlorine can enhance the polymer's resistance to chemical attack. |

| Flame Retardancy | Halogenated compounds are known to contribute to the flame retardant properties of polymers. |

These modified polyurethanes can be used in demanding environments where standard polyurethanes may not suffice, such as in aerospace, automotive, and industrial applications.

When this compound is used to create the hard segments, it imparts specific structural features that influence the final material properties:

Increased Intermolecular Forces: The polar C-Cl bond introduces strong dipole-dipole interactions within the hard segments, leading to more cohesive and ordered hard domains.

Modified Phase Separation: The enhanced polarity of the hard segments can alter the degree of phase separation between the hard and soft segments, which is a critical factor for determining the mechanical properties of the polymer. mdpi.com

Altered Thermal and Mechanical Properties: The strong intermolecular forces and modified morphology can lead to changes in key properties such as the glass transition temperature (Tg), tensile strength, and elastic modulus of the polyurethane. researchgate.net

The following table provides a comparative overview of the expected influence of the isocyanate structure on polyurethane properties.

| Property | Polyurethane from a Non-Polar Isocyanate (e.g., Phenyl Isocyanate) | Polyurethane from this compound | Rationale |

| Hard Segment Cohesion | Primarily van der Waals forces and π-π stacking. | Stronger dipole-dipole interactions in addition to van der Waals and π-π stacking. | The C-Cl bond is highly polar, increasing intermolecular attraction. |

| Tensile Strength | Moderate | Potentially Higher | Increased hard segment cohesion can lead to improved strength. mdpi.com |

| Glass Transition Temp. (Tg) | Baseline | Potentially Higher | Restricted chain mobility in the hard domains due to stronger interactions. |

| Solvent Resistance | Good | Potentially Enhanced | Increased polarity and cohesion can reduce swelling in non-polar solvents. |

Functionalization of Cellulose (B213188) and Nanocellulose

Cellulose, a natural polymer, and its nanoscale form, nanocellulose, are materials of great interest due to their renewability, biodegradability, and excellent mechanical properties. uchicago.edu However, their hydrophilic nature often limits their application, particularly in non-polar polymer composites. researchgate.net Surface functionalization with compounds like this compound can overcome these limitations. mdpi.comnih.gov

The surface of cellulose is rich in hydroxyl (-OH) groups, which can readily react with the highly electrophilic isocyanate (-NCO) group of this compound. This reaction, a form of carbamation, results in the formation of stable urethane (B1682113) linkages, effectively grafting the chlorophenyl groups onto the cellulose surface. uchicago.edunih.gov

This modification is typically carried out under heterogeneous conditions where the solid cellulose is suspended in a non-reactive solvent containing the isocyanate. mdpi.com The primary goal of this surface modification is to alter the surface energy of the cellulose, making it more hydrophobic and organophilic. This improved compatibility allows for a more uniform dispersion of cellulose or nanocellulose as a reinforcing filler within hydrophobic polymer matrices, leading to composites with enhanced mechanical properties. nih.gov

A significant application of cellulose functionalization with this compound is in the field of separation science, specifically for creating Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). nih.gov Polysaccharide-based CSPs are among the most successful for the separation of enantiomers. nih.gov

When cellulose is reacted with this compound, the resulting cellulose-3-chlorophenylcarbamate possesses remarkable chiral recognition capabilities. nih.gov The mechanism of chiral separation on these CSPs is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector (the functionalized cellulose). The stability of these complexes differs for each enantiomer, leading to different retention times and thus separation. Research has shown that reacting cellulose with this compound produces chiroptical cellulose that can form chiral nematic mesomorphic structures with silica (B1680970), which are effective for such separations. nih.gov

The key molecular interactions responsible for this enantioselective recognition are summarized below.

| Type of Interaction | Role in Chiral Recognition |

| π-π Stacking | Interaction between the aromatic rings of the chlorophenyl group on the CSP and aromatic moieties in the analyte. |

| Hydrogen Bonding | Formation of hydrogen bonds between the urethane linkage (N-H and C=O groups) on the CSP and polar functional groups on the analyte. |

| Dipole-Dipole Interactions | Interactions involving the polar C-Cl bond on the CSP and polar groups on the analyte. |

| Steric Hindrance | The specific three-dimensional arrangement of the chlorophenyl groups creates a chiral environment, causing one enantiomer to fit more favorably than the other. |

These interactions work in concert to achieve effective separation of a wide range of chiral molecules, which is of critical importance in the pharmaceutical and chemical industries. hplc.eu

Isocyanate-Based Monomers for Novel Polymer Architectures

This compound serves as a foundational monomer for the development of innovative polymer structures. The presence of the chlorine atom on the phenyl ring can influence the reactivity of the isocyanate group and impart distinct properties to the resulting polymers, such as altered solubility, thermal stability, and flame retardancy. The primary route to creating polymers from this monomer is through the reactions of the isocyanate group, leading to the formation of polyisocyanates, which can adopt helical conformations, and polyisocyanurates, known for their high thermal stability.

The cyclotrimerization of three isocyanate groups results in the formation of a highly stable six-membered heterocyclic ring known as an isocyanurate. This reaction is a key method for producing thermally robust materials.

The trimerization of this compound specifically leads to the formation of tris(3-chlorophenyl) isocyanurate. Research has demonstrated that this conversion can be achieved under high pressure in the presence of a suitable catalyst. In a study, the trimerization of m-chlorophenyl isocyanate was conducted in benzene (B151609) at 100°C and 800 MPa using triethylamine (B128534) as a catalyst over 20 hours, resulting in a 66% yield of the corresponding isocyanurate. sigmaaldrich.com

The synthesis of isocyanurates from isocyanates is a well-established process, and various catalytic systems have been developed to promote this reaction under milder conditions. These catalysts are crucial for controlling the reaction rate and preventing the formation of undesired byproducts. While specific data for this compound is limited, general catalysts for aryl isocyanate trimerization include:

Tertiary Amines: As demonstrated with triethylamine for m-chlorophenyl isocyanate, these are common catalysts, though they may require elevated temperatures and pressures. sigmaaldrich.com

Metal-based Catalysts: A variety of metal compounds, including those based on potassium, aluminum, and tin, have been shown to be effective for isocyanate trimerization. researchgate.net For instance, main-group metal catalysts, such as certain aluminum complexes, have been reported to efficiently trimerize aryl isocyanates under mild conditions. mdpi.com

Fluoride (B91410) Salts: Cesium fluoride and tetraalkylammonium fluorides have also been identified as active catalysts for the trimerization of organic isocyanates.

The formation of related oligomers, such as those containing multiple isocyanurate rings connected by linker groups, can be achieved through the co-trimerization of diisocyanates with a monofunctional isocyanate like this compound. This approach allows for the synthesis of prepolymers with controlled isocyanurate content, which can then be used to produce crosslinked polymer networks with tailored properties.

Research on Biological and Environmental Interactions

Toxicological Research Perspectives

Toxicological research into 3-chlorophenyl isocyanate focuses on understanding its adverse effects on biological systems. This research is critical for assessing the risks associated with its handling and use, particularly in occupational settings. Investigations into its mechanisms of toxicity, cellular and molecular effects, and occupational hazards provide the scientific basis for safety guidelines and protective measures.

The toxicity of this compound is primarily attributed to the high reactivity of its isocyanate group (-N=C=O). This functional group readily reacts with nucleophilic functional groups found in biological molecules, such as the amino, hydroxyl, and sulfhydryl groups of proteins and nucleic acids. These reactions can lead to the formation of adducts, altering the structure and function of essential biomolecules and triggering a cascade of adverse biological responses.

Inhalation is a primary route of exposure to this compound, and it is a potent respiratory sensitizer. fishersci.com The mechanism of respiratory sensitization is a complex immunological process that can lead to occupational asthma. nih.gov

The process is thought to be initiated when inhaled this compound acts as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In the respiratory tract, this compound can covalently bind to endogenous proteins, such as albumin, on the surface of airway epithelial cells. nih.gov This binding forms a new molecular complex, or neoantigen, which is recognized as foreign by the immune system. nih.gov

This recognition triggers a Type IV hypersensitivity reaction, which is a cell-mediated immune response. Antigen-presenting cells (APCs), such as dendritic cells and macrophages, process the neoantigen and present it to T-lymphocytes. This leads to the proliferation of isocyanate-specific T-cells, which release pro-inflammatory cytokines. Upon subsequent exposure to even very low concentrations of this compound, these memory T-cells are rapidly activated, leading to an inflammatory cascade in the airways. This inflammation manifests as the symptoms of asthma, including bronchoconstriction, airway hyperresponsiveness, and excessive mucus production. nih.gov

Dermal Irritation:

This compound is a significant skin irritant and can cause allergic contact dermatitis. fishersci.comcoleparmer.com The mechanism of dermal irritation is similar to that of respiratory sensitization, involving a Type IV hypersensitivity reaction. nih.gov When this compound comes into contact with the skin, it can penetrate the stratum corneum and react with skin proteins to form hapten-protein conjugates. These conjugates are then processed by Langerhans cells, the antigen-presenting cells of the skin.

The Langerhans cells migrate to the regional lymph nodes, where they present the antigen to T-lymphocytes, leading to the sensitization of the individual. Upon re-exposure, a localized inflammatory response is triggered, resulting in the characteristic symptoms of allergic contact dermatitis, such as erythema (redness), edema (swelling), and vesiculation (blistering). Direct contact can also cause skin discoloration and hardening after repeated exposures. coleparmer.com

Ocular Irritation:

Direct contact of this compound with the eyes can cause severe irritation and potential injury. coleparmer.comcoleparmer.com The compound is a lachrymator, meaning it stimulates the flow of tears. coleparmer.comcoleparmer.com The mechanism of ocular irritation involves the reaction of the isocyanate group with proteins and other biomolecules in the corneal and conjunctival tissues. This can lead to cellular damage, inflammation, and pain.

Research on other irritant chemicals suggests that the activation of transient receptor potential (TRP) channels in corneal sensory neurons is a key mechanism of ocular irritation. frontiersin.org These channels are ion channels that are activated by a variety of noxious stimuli, leading to the sensation of pain and the initiation of a neurogenic inflammatory response. This response involves the release of neuropeptides that contribute to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.

Cellular and molecular toxicology studies aim to elucidate the specific interactions of this compound with cellular components and macromolecules, providing a deeper understanding of its toxic effects at a fundamental level.

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes). One of the primary mechanisms by which chemicals can induce genotoxicity is through the formation of DNA adducts. A DNA adduct is a segment of DNA that is covalently bonded to a chemical. The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. tera.org

While the isocyanate group of this compound is highly reactive towards nucleophilic sites on proteins, it can also potentially react with the nucleophilic centers in DNA bases (e.g., guanine, adenine). However, specific research on the formation of DNA adducts by this compound is limited.

Despite the theoretical potential for DNA adduct formation, genotoxicity studies conducted on this compound have yielded negative results. The following table summarizes the findings from key genotoxicity assays:

| Test Type | Test System | Metabolic Activation | Method | Result | Reference |

|---|---|---|---|---|---|

| Ames test | S. typhimurium | With and without metabolic activation | OECD Test Guideline 471 | Negative | |

| Micronucleus test | Mouse bone marrow | Not applicable (in vivo) | - | Negative |

These results suggest that under the conditions of these tests, this compound is not mutagenic and does not induce chromosomal damage. The lack of genotoxic activity could be due to several factors, including rapid reaction with other cellular components before reaching the DNA, or efficient detoxification and repair mechanisms within the cell.

Occupational exposure to isocyanates, including this compound, is a significant concern in industries where these chemicals are used. nih.gov Research in this area focuses on identifying at-risk occupations, characterizing exposure routes and levels, and assessing the associated health hazards to inform the development of effective control measures.

Workers in industries such as polyurethane foam manufacturing, spray painting, and the production of adhesives and coatings are at a higher risk of exposure. nih.gov Exposure can occur through both inhalation of vapors and aerosols and through direct skin contact. nih.gov

Hazard assessments consistently classify this compound as a hazardous substance due to its acute toxicity upon inhalation, its potential to cause severe skin and eye irritation, and its sensitizing properties. fishersci.com The primary health concerns associated with occupational exposure are respiratory sensitization leading to asthma and allergic contact dermatitis. fishersci.comnih.gov

The following table summarizes the key hazards associated with this compound in an occupational context:

| Hazard | Route of Exposure | Health Effect | References |

|---|---|---|---|

| Respiratory Sensitization | Inhalation | Occupational Asthma | fishersci.comnih.gov |

| Skin Sensitization | Dermal | Allergic Contact Dermatitis | fishersci.comcoleparmer.com |

| Eye Irritation | Ocular | Severe Irritation, Lachrymation | coleparmer.comcoleparmer.com |

| Skin Irritation | Dermal | Irritation, Redness, Discoloration | coleparmer.com |

| Acute Inhalation Toxicity | Inhalation | Respiratory tract irritation, potentially fatal | fishersci.comcoleparmer.com |

Effective hazard control in occupational settings involves a hierarchy of controls, including:

Engineering controls: Enclosing processes, using local exhaust ventilation, and implementing automated handling procedures to minimize airborne concentrations and prevent skin contact.

Administrative controls: Establishing safe work practices, providing worker training on the hazards of isocyanates, and implementing medical surveillance programs.

Personal Protective Equipment (PPE): Requiring the use of appropriate respiratory protection, chemical-resistant gloves, and protective clothing when engineering and administrative controls are not sufficient to reduce exposure to safe levels.

Continuous monitoring of the workplace air and assessment of dermal exposure are crucial for ensuring that control measures are effective and that workers are protected from the adverse health effects of this compound.

Cellular and Molecular Toxicological Studies

Environmental Fate and Degradation Studies

The environmental persistence, transformation, and ultimate fate of this compound are governed by a series of complex interactions with physical, chemical, and biological elements of the ecosystem. Key processes influencing its distribution and degradation include its behavior in water, its tendency to move from soil and water into the air, and its breakdown by microorganisms and atmospheric oxidants.

Isocyanates as a chemical class are known to react readily with water in a process called hydrolysis. americanchemistry.com When this compound enters an aqueous environment, the isocyanate group (-NCO) is highly susceptible to nucleophilic attack by water molecules.

The reaction proceeds in two main steps. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate (3-chlorophenylcarbamic acid). This intermediate then rapidly decomposes, releasing carbon dioxide and forming 3-chloroaniline (B41212).

Reaction Pathway: Cl-C₆H₄-NCO + H₂O → [Cl-C₆H₄-NHCOOH] → Cl-C₆H₄-NH₂ + CO₂ (this compound) + (Water) → (3-Chlorophenylcarbamic acid) → (3-Chloroaniline) + (Carbon dioxide)

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Computational studies on similar isocyanates show that this reaction can proceed via concerted mechanisms, and the presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring, can significantly influence the reaction's energy barriers. chemrxiv.org Due to this high reactivity with water, the persistence of this compound in moist soil or aquatic systems is expected to be short-lived, with rapid transformation to 3-chloroaniline.

Volatilization is a significant process that dictates the environmental distribution of chemical compounds, governing their transfer from soil or water surfaces into the atmosphere. The tendency of this compound to volatilize is primarily dependent on its vapor pressure and its Henry's Law constant.

From Soil Surfaces: The volatilization of a chemical from soil is a complex process influenced by the compound's properties, soil characteristics, and environmental conditions.

Soil Moisture: Pesticides and other organic compounds volatilize more rapidly from moist soils than from dry ones. rivm.nl Water molecules compete with the compound for adsorption sites on soil particles, increasing its availability for transfer into the soil air. rivm.nl

Vapor Pressure: A higher vapor pressure generally leads to a higher rate of volatilization. For the related isomer, 4-chlorophenyl isocyanate, the vapor pressure is 0.194 mm Hg at 25 °C, suggesting a moderate tendency to volatilize from dry surfaces. nih.gov

Temperature: Higher temperatures increase a chemical's vapor pressure, thus increasing the rate of volatilization. rivm.nl

Air Flow: Increased air movement across the soil surface enhances the concentration gradient between the soil air and the atmosphere, accelerating volatilization. rivm.nl

From Water Surfaces: The transfer of a compound from water to the atmosphere is described by its Henry's Law constant (Kₕ). This value relates the concentration of a compound in the air to its concentration in the water at equilibrium. While specific data for this compound is not readily available, the principles of volatilization factors (VFs) are used to model this process for volatile organic compounds (VOCs). mdpi.com Compounds with high Henry's Law constants tend to partition more readily from water into the air. mdpi.com Given the expected rapid hydrolysis of this compound, volatilization from water may be a competing fate process, but its significance is likely limited by the rate of its chemical degradation in water. nih.gov

| Factor | Influence on Volatilization Rate | Source Matrix |

|---|---|---|

| Increasing Soil Moisture | Increase | Soil |

| Increasing Temperature | Increase | Soil & Water |

| Increasing Air Flow | Increase | Soil & Water |

| Higher Vapor Pressure | Increase | Soil |

| Higher Henry's Law Constant | Increase | Water |

Biodegradation involves the transformation of chemical substances by microorganisms, such as bacteria and fungi, and is a critical pathway for the environmental remediation of many organic pollutants. dp.tech For chlorinated aromatic compounds like this compound, microbial degradation is a plausible, albeit potentially slow, fate process. The primary product of its hydrolysis, 3-chloroaniline, would be the substrate for microbial action.

Fungi, particularly white-rot fungi, and various bacterial species have demonstrated capabilities in degrading chlorinated pesticides and other halogenated compounds. nih.gov The degradation pathways often involve a series of enzymatic reactions.

Dehalogenation: A key step is the removal of the chlorine atom from the aromatic ring, which is often the rate-limiting step in the degradation of chlorinated aromatics. This process reduces the toxicity of the compound.

Hydroxylation: Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl (-OH) groups onto the aromatic ring. nih.gov This increases the water solubility of the compound and makes it more susceptible to further degradation.

Ring Cleavage: Following initial transformations, microorganisms can cleave the aromatic ring, breaking the stable structure down into smaller, aliphatic molecules that can then be utilized in the microbe's central metabolic pathways.

While specific studies on the biodegradation of this compound are limited, research on related compounds suggests that co-cultures of bacteria and fungi can be more effective in achieving complete degradation than individual species. nih.gov

| Reaction Type | Description | Potential Intermediate/Product |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring by monooxygenase enzymes. | Chlorinated aminophenols |

| Dehalogenation | Enzymatic removal of the chlorine atom. | Aniline (B41778) |

| Aromatic Ring Cleavage | Opening of the benzene (B151609) ring to form aliphatic acids. | Aliphatic intermediates (e.g., muconic acid derivatives) |

Once volatilized into the troposphere, organic compounds like this compound are subject to degradation by photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH). sciencenews.org Hydroxyl radicals are highly reactive and are responsible for the initial step in the atmospheric oxidation of most volatile organic compounds, acting as a primary "cleansing" agent of the atmosphere. sciencenews.org

The atmospheric lifetime of this compound will be determined largely by the rate of its reaction with •OH radicals. The degradation is expected to proceed via two main pathways:

•OH Radical Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate then reacts rapidly with atmospheric oxygen (O₂) to initiate a series of reactions that can lead to ring-opening products. This is often the dominant pathway for aromatic compounds. copernicus.org

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the N-H group of the hydrolysis product, 3-chloroaniline, or less likely, from the C-H bonds of the aromatic ring.

The combination of ozone and UV irradiation is a known method for generating hydroxyl radicals, which can effectively destroy chlorinated persistent organic pollutants. rsc.orgresearchgate.net This highlights the central role of •OH in the atmospheric breakdown of such compounds. The specific rate constant for the reaction between this compound and •OH radicals would be needed to accurately predict its atmospheric lifetime, but it is expected to be on the order of hours to days.

Analytical Chemistry Methodologies for 3 Chlorophenyl Isocyanate

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and electronic properties of 3-Chlorophenyl isocyanate.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for the identification of functional groups within a molecule. In the case of this compound, the most prominent and characteristic absorption band is that of the isocyanate (-N=C=O) group. researchgate.net This asymmetric stretching vibration gives rise to a strong and sharp peak in a relatively uncongested region of the infrared spectrum, typically around 2275 cm⁻¹. researchgate.netresearchgate.net The presence of this distinct peak is a primary indicator for the isocyanate functionality. Other characteristic absorptions include those associated with the chlorinated aromatic ring, such as C-H and C=C stretching vibrations. researchgate.net FTIR spectroscopy can be utilized in various modes, including Attenuated Total Reflectance (ATR), for the analysis of liquid samples or surfaces treated with the compound. nih.gov

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Isocyanate (-N=C=O) Asymmetric Stretch | ~2275 | Strong, Sharp |

| Aromatic C=C Stretch | 1510-1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| C-Cl Stretch | 600-800 | Medium to Strong |

Note: The exact peak positions can vary slightly based on the sample phase and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons. Due to the substitution pattern (meta-chloro), the protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. rsc.orgresearchgate.net The integration of these signals corresponds to the number of protons on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. chemicalbook.com Key resonances include the carbon of the isocyanate group, which appears in the downfield region of the spectrum, and the distinct signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and isocyanate substituents. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 8.0 | Multiplets corresponding to aromatic protons |

| ¹³C | 120 - 140 (aromatic), ~125 (isocyanate) | Distinct signals for each carbon atom in the molecule |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 153.56 g/mol ). nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak, which is a key signature for chlorine-containing compounds. chemicalbook.com